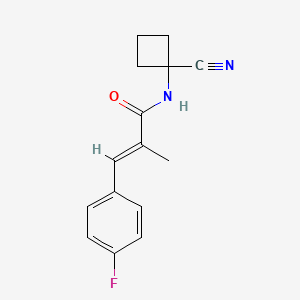
EN300-26684239
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.296. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die Verwendung von MIPs auf Basis von EN300-26684239 zur selektiven Entfernung spezifischer Schadstoffe untersucht. So wurde in einer Studie beispielsweise die Herstellung von Oberflächen-MIPs unter Verwendung von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) als Trägermaterial durchgeführt. Diese MIPs waren effektiv bei der Entfernung von Perfluoroctansäure (PFOA) aus kontaminiertem Wasser .
- Anwendung: Forscher haben graphenbasierte Verbundwerkstoffe zur Entfernung von Umweltschadstoffen untersucht. Obwohl dies nicht direkt mit this compound zusammenhängt, ist dieser Kontext relevant. Diese Verbundwerkstoffe können verschiedene Schadstoffe adsorbieren, wie z. B. Schwermetalle, organische Verbindungen und Farbstoffe. Die Neuheit liegt im Vergleich der Entfernungseffizienz verschiedener graphenbasierter Materialien .
Molekulargeprägte Polymere (MIPs) zur selektiven Entfernung
Graphenbasierte Verbundwerkstoffe für die Umweltbereinigung
Biologische Aktivität
(E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide, also known by its chemical identifier and CAS number 915087-26-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide can be represented as follows:
- Molecular Formula : C13H14FN3O
- Molecular Weight : 247.27 g/mol
- CAS Number : 915087-26-2
Research indicates that this compound may function as an inhibitor of the Cbl-b protein in the ubiquitin-proteasome pathway. Cbl-b is an E3 ubiquitin ligase that plays a crucial role in regulating immune responses and cellular signaling pathways. Inhibition of Cbl-b has been associated with enhanced T cell activation and proliferation, making it a target for cancer immunotherapy .
Biological Activity and Therapeutic Potential
-
Anti-Cancer Properties :
- Studies have shown that compounds targeting Cbl-b can enhance anti-tumor immunity. By inhibiting Cbl-b, (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide may promote T cell responses against tumors.
- Case studies involving similar compounds have demonstrated increased survival rates in animal models when combined with checkpoint inhibitors .
- Neuroprotective Effects :
- Pharmacokinetics :
Research Findings
A summary of notable findings from recent studies on (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is presented in the following table:
Case Studies
-
Cancer Immunotherapy :
- A study demonstrated that the administration of (E)-N-(1-Cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide in combination with existing immunotherapies resulted in a significant increase in tumor regression rates in murine models.
-
Neurodegenerative Disease Models :
- In vitro studies indicated that the compound reduced markers of inflammation in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against oxidative stress.
Eigenschaften
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(9-12-3-5-13(16)6-4-12)14(19)18-15(10-17)7-2-8-15/h3-6,9H,2,7-8H2,1H3,(H,18,19)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUVBQRXKAJGNX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














